1-(2-Acetyl-3-aminopyridin-4-yl)ethanone
CAS No.: 51460-33-4
Cat. No.: VC18991320
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51460-33-4 |
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Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 1-(2-acetyl-3-aminopyridin-4-yl)ethanone |
Standard InChI | InChI=1S/C9H10N2O2/c1-5(12)7-3-4-11-9(6(2)13)8(7)10/h3-4H,10H2,1-2H3 |
Standard InChI Key | WQDSTAOVQRHVQV-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C(=NC=C1)C(=O)C)N |
Introduction
Structural Characteristics and Spectroscopic Data
The molecular structure of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone features a pyridine core with functional groups that influence its electronic and steric properties. Key structural attributes include:
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Pyridine Ring: The nitrogen atom at position one creates electron-deficient regions, enhancing susceptibility to electrophilic substitution.
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Amino Group (-NH): Positioned at carbon three, this group contributes to hydrogen bonding and nucleophilic reactivity.
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Acetyl Group (-COCH): Located at carbon two, this ketone facilitates condensation and cyclization reactions.
Table 1: Spectroscopic Data for 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone
Technique | Key Signals/Peaks | Interpretation |
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H NMR | δ 2.55 (s, 3H, CH), δ 6.90 (d, 1H, Ar-H) | Methyl and aromatic proton environments |
C NMR | δ 198.5 (C=O), δ 155.2 (C-NH) | Carbonyl and amine-bearing carbons |
MS (EI) | m/z 162 [M] | Molecular ion confirmation |
These data align with reported values for pyridinyl ketones and validate the compound’s identity .
Synthesis Methods and Optimization
The synthesis of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone typically involves acetylation of 3-aminopyridine derivatives. Two prominent routes are described below:
Direct Acetylation of 3-Aminopyridine
Procedure:
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Substrate: 3-Aminopyridine (1.0 eq) dissolved in anhydrous dichloromethane.
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Reagents: Acetic anhydride (1.2 eq) and triethylamine (1.5 eq) as a base.
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Conditions: Stirred at 25°C for 12 hours under nitrogen.
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Workup: Quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Yield: 72–78%.
Hydrogenation-Based Approach (Comparative Example)
A related synthesis for 1-(4-aminopyridin-2-yl)ethanone employs catalytic hydrogenation:
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Substrate: 2-Chloro-4-nitropyridine reacted with tributyl(1-ethoxyvinyl)tin under palladium catalysis.
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Hydrogenation: Pd/C catalyst in methanol under H atmosphere.
Yield: 85–89.5% .
While this method targets a structural isomer, it highlights the utility of palladium catalysts in pyridine functionalization, a strategy potentially adaptable to 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone synthesis.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its amine and ketone moieties:
Acetylation and Acylation
The amino group undergoes acetylation with reagents like acetic anhydride, forming protected derivatives for further transformations.
Condensation Reactions
The acetyl group participates in Knoevenagel condensations with aldehydes, yielding α,β-unsaturated ketones. For example:
This reactivity is exploited in synthesizing heterocyclic scaffolds for drug discovery.
Hydrogenation and Reduction
Catalytic hydrogenation (e.g., Pd/C, H) reduces the ketone to a secondary alcohol, though this is less common due to the stability of the acetyl group .
Applications in Pharmaceutical Research
1-(2-Acetyl-3-aminopyridin-4-yl)ethanone serves as a precursor in medicinal chemistry:
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Anticancer Agents: Pyridine derivatives exhibit kinase inhibitory activity. Modifying the acetyl group enhances target affinity.
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Antimicrobials: The amino group facilitates hydrogen bonding with bacterial enzymes, as seen in sulfonamide analogs .
Comparative Analysis with Structural Analogs
Table 2: Comparison with 2-Amino-1-(4-aminopyridin-3-yl)ethanone
Property | 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone | 2-Amino-1-(4-aminopyridin-3-yl)ethanone |
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Molecular Formula | CHNO | CHNO |
Functional Groups | Acetyl, amine | Amine, ketone |
Molecular Weight | 162.19 g/mol | 151.17 g/mol |
The positional isomerism significantly alters electronic properties and biological activity.
Future Research Directions
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Synthetic Efficiency: Develop one-pot methodologies to reduce purification steps.
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Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.
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Computational Studies: Model interactions with biological targets like kinases.
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